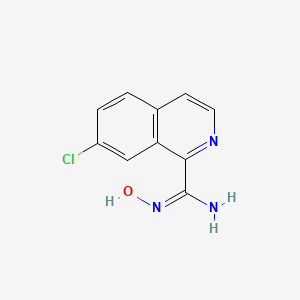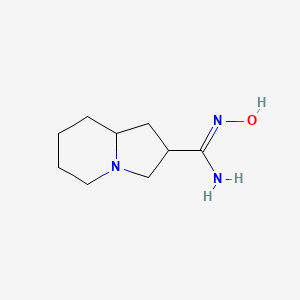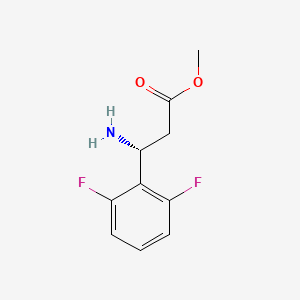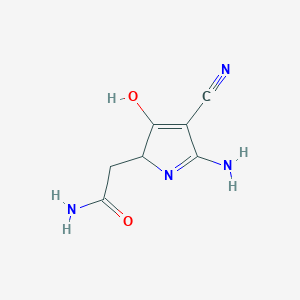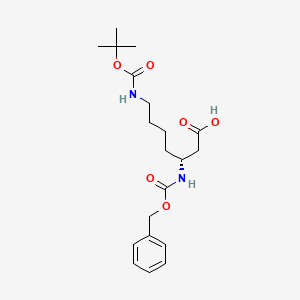
(R)-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid is a compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound’s structure includes a heptanoic acid backbone, which is a seven-carbon chain with a carboxylic acid group at one end.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride.
Formation of the Heptanoic Acid Backbone: The heptanoic acid backbone can be synthesized through various methods, including the elongation of shorter carbon chains or the reduction of longer chains.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, which can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted under specific conditions, such as acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) can be employed for deprotection.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino acids or peptides.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. Its protecting groups help in the selective modification of specific functional groups without affecting others .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding, as the protecting groups can be selectively removed to expose reactive sites .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of peptide-based drugs .
Industry
In the industrial sector, this compound can be used in the large-scale synthesis of peptides and other biologically active molecules, benefiting from its stability and ease of handling.
Mechanism of Action
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid primarily involves the selective protection and deprotection of amino groups. The benzyloxycarbonyl group can be removed via catalytic hydrogenation, while the tert-butoxycarbonyl group can be removed under acidic conditions. These deprotection steps expose the amino groups, allowing them to participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
®-3-(((Benzyloxy)carbonyl)amino)-7-aminoheptanoic acid: Lacks the tert-butoxycarbonyl group.
®-3-amino-7-((tert-butoxycarbonyl)amino)heptanoic acid: Lacks the benzyloxycarbonyl group.
®-3-(((Benzyloxy)carbonyl)amino)-7-((methoxycarbonyl)amino)heptanoic acid: Uses a methoxycarbonyl group instead of tert-butoxycarbonyl.
Uniqueness
The uniqueness of ®-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid lies in its dual protection strategy, which allows for selective deprotection and subsequent reactions. This makes it highly versatile in synthetic chemistry and peptide synthesis.
Properties
Molecular Formula |
C20H30N2O6 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-18(25)21-12-8-7-11-16(13-17(23)24)22-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1 |
InChI Key |
FILVPJFCVOSPHX-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


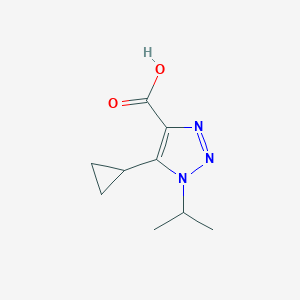
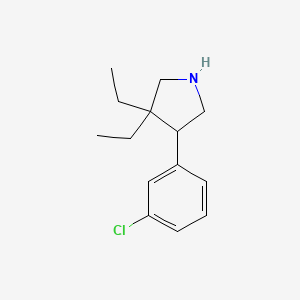
![4-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B15253748.png)
![Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15253755.png)
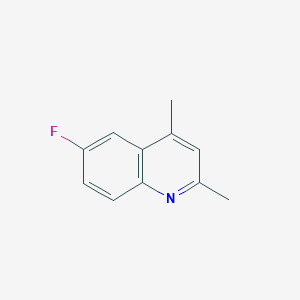
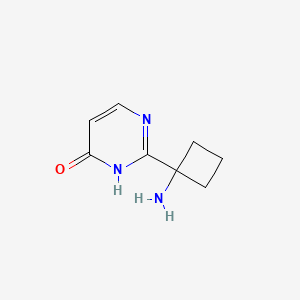
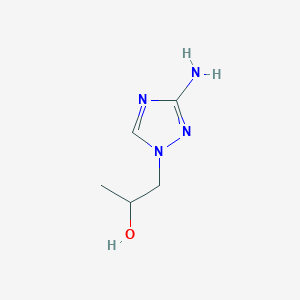


![(5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B15253807.png)
